molecular formula C10H7F6NO2 B6312728 N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide CAS No. 1357624-90-8

N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B6312728
CAS No.: 1357624-90-8
M. Wt: 287.16 g/mol
InChI Key: NMFKWTQFGPHZPX-UHFFFAOYSA-N
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Description

N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group and a trifluoroacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide typically involves the introduction of trifluoromethoxy and trifluoroacetamide groups onto a phenyl ring. One common method is the reaction of 2-methyl-5-(trifluoromethoxy)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trifluoroacetamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethoxy and trifluoroacetamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, lipophilicity, and potential for diverse applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-5-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-5-2-3-6(19-10(14,15)16)4-7(5)17-8(18)9(11,12)13/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKWTQFGPHZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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